

# Reproducibility of BMS-794833 Tumor Growth Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | BMS-794833 |           |  |  |  |
| Cat. No.:            | B606251    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical tumor growth inhibition data for **BMS-794833**, a multi-targeted tyrosine kinase inhibitor, and evaluates the reproducibility of its anti-tumor effects. The primary focus is on its activity in GTL-16 gastric carcinoma and U87 glioblastoma xenograft models. Due to the limited availability of public, detailed quantitative data for **BMS-794833**, this guide also presents a comparison with other well-characterized c-Met inhibitors, namely crizotinib and cabozantinib, to offer a broader context for its preclinical efficacy.

## **Executive Summary**

**BMS-794833** is a potent inhibitor of several receptor tyrosine kinases, including c-Met, VEGFR2, Ron, Axl, and Flt3, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth in various xenograft models. In the GTL-16 human gastric carcinoma xenograft model, **BMS-794833** has been reported to achieve greater than 50% tumor growth inhibition (TGI)[2]. Furthermore, in the U87 glioblastoma model, a dose of 25 mg/kg resulted in complete tumor stasis.[3]

While these findings are promising, a comprehensive assessment of the reproducibility of **BMS-794833**'s efficacy is hampered by the scarcity of publicly available, detailed quantitative data, such as time-course tumor volume measurements at various doses. This guide compiles the available qualitative and quantitative data for **BMS-794833** and contrasts it with the more



extensively documented in vivo efficacy of the approved c-Met inhibitors crizotinib and cabozantinib.

## Comparative Analysis of In Vivo Tumor Growth Inhibition

The following tables summarize the available data on the in vivo efficacy of **BMS-794833** and its comparators.

Table 1: BMS-794833 In Vivo Tumor Growth Inhibition Data

| Tumor Model          | Cell Line                                  | Drug<br>Concentration | Observed<br>Effect                                                      | Data Source |
|----------------------|--------------------------------------------|-----------------------|-------------------------------------------------------------------------|-------------|
| Gastric<br>Carcinoma | GTL-16                                     | Not Specified         | >50% Tumor Growth Inhibition (TGI) for at least one tumor doubling time | [2]         |
| Glioblastoma         | U87                                        | 25 mg/kg              | Complete tumor stasis                                                   | [3]         |
| Osteosarcoma         | MG63 (in<br>combination with<br>Anlotinib) | Not Specified         | Synergistic inhibition of tumor growth in vivo                          |             |

Table 2: Crizotinib In Vivo Tumor Growth Inhibition Data



| Tumor Model                          | Cell Line | Drug<br>Concentration | Observed<br>Effect                                  | Data Source |
|--------------------------------------|-----------|-----------------------|-----------------------------------------------------|-------------|
| Gastric<br>Carcinoma                 | GTL-16    | Not Specified         | Inhibition of tumor growth                          | _           |
| Non-Small Cell<br>Lung Carcinoma     | H3122     | Not Specified         | EC50 for tumor<br>growth inhibition<br>of 255 ng/mL |             |
| Anaplastic<br>Large-Cell<br>Lymphoma | Karpas299 | Not Specified         | EC50 for tumor<br>growth inhibition<br>of 875 ng/mL | _           |

Table 3: Cabozantinib In Vivo Tumor Growth Inhibition Data

| Tumor Model                       | Cell Line                                             | Drug<br>Concentration                    | Observed<br>Effect                                                             | Data Source |
|-----------------------------------|-------------------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------|-------------|
| Medullary<br>Thyroid<br>Carcinoma | ТТ                                                    | 10, 30, 60 mg/kg<br>(daily, oral)        | Significant dose-<br>dependent tumor<br>growth inhibition                      |             |
| Papillary Renal<br>Cell Carcinoma | Patient-Derived<br>Xenograft (TSG-<br>RCC-030)        | 30 mg/kg<br>(once/day, 7<br>days/week)   | >14-fold<br>decrease in<br>tumor volume<br>over 21 days                        | _           |
| Neuroendocrine<br>Prostate Cancer | Patient-Derived<br>Xenograft<br>(LuCaP 93 &<br>173.1) | 30 mg/kg                                 | Significant<br>decrease in<br>tumor volume                                     |             |
| Glioblastoma                      | Patient-Derived<br>Xenograft                          | 60 mg/kg (5<br>days/week for 4<br>weeks) | Reduced tumor<br>growth and<br>increased<br>survival in two<br>xenograft lines |             |



## **Experimental Protocols**

A generalized protocol for in vivo tumor growth inhibition studies in xenograft models is outlined below, based on common practices reported in the cited literature.

In Vivo Tumor Growth Inhibition Assay

- Cell Culture: Human tumor cell lines (e.g., GTL-16, U87) are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
- Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells in a volume of 100-200 μL of saline or media, often mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
- Drug Administration: The investigational drug (e.g., **BMS-794833**) or vehicle control is administered to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and schedule are as specified in the study design.
- Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (%TGI) is calculated.
- Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. BMS-794833 reduces an otinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-794833 reduces an otinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of BMS-794833 Tumor Growth Inhibition: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606251#reproducibility-of-bms-794833-tumor-growth-inhibition-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com